s-Butyl 2-methylbutanethioate
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Overview
Description
s-Butyl 2-methylbutanethioate is an organic compound with the molecular formula C9H18OS. It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom. This compound is known for its distinct odor and is used in various applications, including flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Butyl 2-methylbutanethioate typically involves the reaction of 2-methylbutanoyl chloride with s-butyl mercaptan in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-methylbutanoyl chloride+s-butyl mercaptan→s-Butyl 2-methylbutanethioate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
s-Butyl 2-methylbutanethioate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can convert it back to the corresponding alcohol and thiol.
Substitution: It can participate in nucleophilic substitution reactions where the s-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohol and thiol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
s-Butyl 2-methylbutanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry for its distinct odor profile.
Mechanism of Action
The mechanism of action of s-Butyl 2-methylbutanethioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins through its thioester functional group, leading to modifications in their activity. The sulfur atom in the thioester group can form strong bonds with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
s-Butyl 2-methylbutanoate: An ester analog with similar structural features but different chemical properties due to the presence of an oxygen atom instead of sulfur.
s-Butyl 2-methylbutanol: An alcohol with a similar carbon skeleton but different functional group.
s-Butyl 2-methylbutanamide: An amide with a similar carbon skeleton but different functional group.
Uniqueness
s-Butyl 2-methylbutanethioate is unique due to its thioester functional group, which imparts distinct chemical reactivity and odor properties. The presence of sulfur makes it more reactive in certain chemical reactions compared to its oxygen-containing analogs.
Properties
CAS No. |
88525-36-4 |
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Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
S-butyl 2-methylbutanethioate |
InChI |
InChI=1S/C9H18OS/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HDPMBIQINHAMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(C)CC |
Origin of Product |
United States |
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